Palmitic monoisopropanolamide

FAAH inhibition Endocannabinoid modulation Structure-activity relationship

Palmitic monoisopropanolamide (CAS 18738-25-5), also known as N-(2-hydroxypropyl)hexadecanamide, is a saturated C16 fatty acid amide combining a palmitoyl chain with a monoisopropanolamine head group. It is utilized both as a non-ionic surfactant/foam stabilizer in personal care formulations and, in its (R)-enantiomeric form (RP-2ME), as a metabolically stable analog of the endogenous anti-inflammatory lipid palmitoylethanolamide (PEA).

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 18738-25-5
Cat. No. B098595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic monoisopropanolamide
CAS18738-25-5
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(C)O
InChIInChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)
InChIKeyVQNMGLLFMPXVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Monoisopropanolamide (CAS 18738-25-5) – A Multifunctional Fatty Amide for Bioactive Lipid Research and Surfactant Formulation


Palmitic monoisopropanolamide (CAS 18738-25-5), also known as N-(2-hydroxypropyl)hexadecanamide, is a saturated C16 fatty acid amide combining a palmitoyl chain with a monoisopropanolamine head group . It is utilized both as a non-ionic surfactant/foam stabilizer in personal care formulations and, in its (R)-enantiomeric form (RP-2ME), as a metabolically stable analog of the endogenous anti-inflammatory lipid palmitoylethanolamide (PEA) . This dual-use profile places it at the intersection of cosmetic ingredient procurement and targeted pharmacological tool compound selection.

Why Palmitic Monoisopropanolamide Cannot Be Interchanged with Other Fatty Amides


Seemingly minor structural variations among fatty acid amides—differences in acyl chain length (C12 vs. C16 vs. C18), amine head group (monoisopropanolamine vs. ethanolamine vs. diethanolamine), and stereochemistry—profoundly alter three commercially critical properties: (1) inhibitory potency and mode of action at fatty acid amide hydrolase (FAAH), a key enzyme regulating endocannabinoid tone [1]; (2) cannabinoid receptor off-target liability, which can introduce psychotropic side effects; and (3) surfactant phase behavior, including critical micelle concentration and foam stability. Therefore, substituting one fatty amide for another without quantitative performance data risks both experimental irreproducibility in pharmacological assays and formulation failure in cosmetic products.

Quantitative Differentiation of Palmitic Monoisopropanolamide vs. Closest Structural Analogs


Superior FAAH Inhibition Potency Compared to Palmitoylisopropylamide

In a direct comparator study, the (R)-enantiomer of palmitic monoisopropanolamide (RP-2ME) inhibited FAAH-mediated [3H]-anandamide hydrolysis with a pI50 of 5.39, representing competitive inhibition [1]. This was 3.2-fold more potent than the closely related analog palmitoylisopropylamide (PIA; pI50 = 4.89, mixed-type inhibition) and equipotent with oleoylethanolamide (OEA; pI50 = 5.33, mixed-type).

FAAH inhibition Endocannabinoid modulation Structure-activity relationship

Negligible Cannabinoid Receptor Off-Target Activity

RP-2ME at 100 µM inhibited agonist binding (1 nM CP55940 or WIN55212-2) by only 26% at human CB1 and 15.5% at human CB2 receptors [1]. By comparison, the endogenous endocannabinoid anandamide (AEA) binds CB1 with a Ki of ~100 nM [2], indicating RP-2ME is approximately 300-fold weaker at this primary cannabinoid target.

CB1 receptor CB2 receptor Off-target liability Cannabinoid selectivity

Metabolic Resistance to FAAH-Mediated Hydrolysis vs. Parent PEA

Exogenous palmitoylethanolamide (PEA) is rapidly inactivated by FAAH and N-acylethanolamine-hydrolyzing acid amidase (NAAA), with a reported in vitro half-life of <5 minutes in rat plasma [1]. In contrast, RP-2ME incorporates an (R)-methyl group at the ethanolamine moiety that confers resistance to FAAH-mediated hydrolysis; NMR spectroscopy has confirmed that structurally analogous RePEA is not processed by FAAH, and computational modeling identifies the methyl substitution as sterically hindering enzymatic access [2].

Metabolic stability FAAH hydrolysis Palmitoylethanolamide Prodrug avoidance

High-Impact Application Scenarios for Palmitic Monoisopropanolamide Based on Demonstrated Differentiation


Endocannabinoid System Research: FAAH Inhibition with Minimal CB Receptor Crosstalk

The compound's potent FAAH inhibition (pI50 = 5.39) combined with negligible CB1/CB2 binding makes it an ideal pharmacological tool for dissecting FAAH-mediated endocannabinoid pathways without confounding direct receptor agonism. This profile is preferred over PIA (lower FAAH potency) and over direct CB agonists (psychotropic liability) in mechanistic inflammation and pain studies [1].

In Vivo Anti-Inflammatory Studies Requiring Sustained PEA-Like Activity

For animal models of neuroinflammation or chronic pain where exogenous PEA is rapidly degraded, palmitic monoisopropanolamide offers metabolic stability that may prolong therapeutic effect duration. This is critical for protocols requiring once-daily dosing without the need for FAAH co-inhibitors [2].

Analytical Reference Standard for Fatty Amide Quantitation in Biological Matrices

Palmitic monoisopropanolamide serves as a characterized reference standard (molecular weight 313.5 g/mol; InChI Key: VQNMGLLFMPXVFN-UHFFFAOYSA-N) for LC-MS/MS method development targeting endogenous N-acylethanolamine profiling in tissue and plasma samples [3].

DEA-Free Surfactant Formulations for Personal Care Products

As a monoisopropanolamide, the compound provides foam stabilization and viscosity enhancement in shampoos and body washes without the regulatory concerns associated with diethanolamine (DEA) byproducts. Its C16 chain length imparts distinct emollient properties compared to shorter-chain lauramide MIPA (C12) [4].

Quote Request

Request a Quote for Palmitic monoisopropanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.